molecular formula C20H14ClF3N4O3 B048811 N-Desmethyl sorafenib CAS No. 284461-74-1

N-Desmethyl sorafenib

Cat. No. B048811
M. Wt: 450.8 g/mol
InChI Key: UAEWBZYTKIMYRQ-UHFFFAOYSA-N
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Description

N-Desmethyl Sorafenib is an impurity standard of Sorafenib . Sorafenib is a medication used in the treatment of advanced renal cell carcinoma (kidney cancer), hepatocellular carcinoma (liver cancer), and radioactive iodine-resistant thyroid cancer .


Synthesis Analysis

Sorafenib analogues and derivatives were designed using sorafenib as the lead compound and achieved modifications using bioisosteres and the alkyl principle . These compounds demonstrated good inhibitory effects on human cervical cancer cells (Hela), while compounds had good inhibitory effects on human lung cancer cells (H1975 and A549) .


Molecular Structure Analysis

The molecular formula of N-Desmethyl Sorafenib is C20H14ClF3N4O3 . The chemical name is 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide .


Chemical Reactions Analysis

Sorafenib is a multikinase target inhibitor with good tumor inhibitory activity and a protein kinase inhibitor . A novel series of sorafenib analogues and derivatives were designed, synthesized, and evaluated as tumor inhibitors .


Physical And Chemical Properties Analysis

The molecular weight of N-Desmethyl Sorafenib is 450.8 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Field

This application falls under the field of Oncology .

Application

Sorafenib is a multikinase target inhibitor with good tumor inhibitory activity and a protein kinase inhibitor . It’s used in the treatment of various types of cancer, including liver, kidney, and thyroid cancers .

Method

In research, a series of Sorafenib analogues and derivatives were designed, synthesized, and evaluated as tumor inhibitors . These compounds used Sorafenib as the lead compound and achieved modifications using bioisosteres and the alkyl principle .

Results

The in vitro results showed that certain compounds had good inhibitory effects on human cervical cancer cells (Hela), while others had good inhibitory effects on human lung cancer cells (H1975 and A549) . The in vivo results showed that these compounds had good antitumor effects and low acute toxicity .

Treatment of Desmoid Tumors

Field

This application is also in the field of Oncology .

Application

Sorafenib has been used in the treatment of progressive, symptomatic, or recurrent desmoid tumors .

Method

In a double-blind, phase 3 trial, patients with progressive, symptomatic, or recurrent desmoid tumors were randomly assigned to receive either Sorafenib (400mg tablet once daily) or a placebo .

Results

With a median follow-up of 27.2 months, the 2-year progression-free survival rate was 81% in the Sorafenib group and 36% in the placebo group . The objective response rate was 33% in the Sorafenib group .

Therapeutic Drug Monitoring

Field

This application falls under the field of Pharmacology .

Method

The chromatographic separation analysis achievement was performed on a Waters-ACQUITY UPLC BEH C18 column by UPLC-MS/MS system using a gradient elution of solvent A (acetonitrile) and solvent B (water with 0.1% formic acid) in 3.0 min . This method presented satisfactory results of specificity, precision, and accuracy, as well as the stability under certain conditions, the matrix effect in plasma, and extraction recovery .

Results

This study strictly complied with the performance rules of assay validation in biological medium proposed by FDA and was successfully applied to the pharmacokinetic study in rats . Thus, it would be an advantageous option to research the relationship between concentration-efficacy and concentration-toxic in HCC patients who were supposed to take these medications .

Treatment of Advanced Renal Cell Carcinoma

Field

This application falls under the field of Oncology .

Application

Sorafenib is used for the treatment of advanced renal cell carcinoma .

Method

Clinical trial results showed that, compared with placebo, treatment with sorafenib prolongs progression-free survival in patients with advanced clear cell renal cell carcinoma in whom previous therapy has failed .

Results

The median progression-free survival was 5.5 months in the sorafenib group and 2.8 months in the placebo group .

Treatment of Differentiated Thyroid Carcinoma

Field

This application is also in the field of Oncology .

Application

Sorafenib is used for the treatment of patients with locally recurrent or metastatic, progressive, differentiated thyroid carcinoma that is refractory to radioactive iodine treatment .

Method

The method involves the oral administration of Sorafenib .

Results

The results of this treatment are patient-specific and depend on various factors including the stage of the cancer, the patient’s overall health, and their response to the medication .

Safety And Hazards

Sorafenib may damage fertility or the unborn child, may cause harm to breast-fed children, and causes damage to organs through prolonged or repeated exposure .

Future Directions

Future directions will include the development of rational combinations either with cytotoxic compounds or biologically targeted compounds and the identification of subsets of patients that might benefit from the other targets of sorafenib . A high throughput method for monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma has been developed .

properties

IUPAC Name

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF3N4O3/c21-16-6-3-12(9-15(16)20(22,23)24)28-19(30)27-11-1-4-13(5-2-11)31-14-7-8-26-17(10-14)18(25)29/h1-10H,(H2,25,29)(H2,27,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAEWBZYTKIMYRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=CC(=NC=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101117356
Record name 4-[4-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy]-2-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101117356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Desmethyl sorafenib

CAS RN

284461-74-1
Record name 4-[4-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy]-2-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=284461-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BAY-439007
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284461741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[4-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy]-2-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101117356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BAY-439007
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4T1W2J64C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 4-chloro-5-trifluoromethylaniline (451 mg, 2.31 mmol, 1.1 equiv.) and 1,1′-carbonyl diimidazole (419 mg, 2.54 mmol, 1.2 equiv.) in anh dichloroethane (5.5 mL) was stirred under argon at 65° C. for 16 h. Once cooled to room temperature, a solution of 4-(4-aminophenoxy)-2-pyridinecarboxamide (480 mg, 2.09 mmol) in anh THF (4.0 mL) was added, and the reaction mixture was stirred at 60° C. for 4 h. The reaction mixture was poured into EtOAc, and the organic layer was washed with water (2×) and a saturated NaCl solution (1×), dried (MgSO4), filtered, and evaporated in vacuo. Purification using MPLC chromatography (Biotage®; gradient from 100% EtOAc to 2% MeOH/EtOAc) gave N-[4-chloro-3-(trifluoromethyl)phenyl]N′-{4-[2-carbamoyl-(4-pyridyloxy)]phenyl}urea as a white solid (770 mg, 82%): TLC (EtOAc) Rf 0.11, 100% ethyl acetate 1H-NMR (DMSO-d6) δ 9.21 (s, 1H), 8.99 (s, 1H), 8.50 (d, J=5.6 Hz, 1H), 8.11 (s, 1H), 8.10 (s, 1H), 7.69 (broad s, 1H), 7.64 (dd, J=8.2 Hz, 2.1 Hz, 1H), 7.61 (s, 1H), 7.59 (d, J=8.8 Hz, 2H), 7.39 (d, J=2.5 Hz, 1H), 7.15 (d, J=8.9 Hz, 2H), 7.14 (m, 1H); MS LC-MS (MH+=451). Anal. calcd for C20H14ClF3N4O3: C 53.29% H 3.13% N 12.43%. Found: C 53.33% H 3.21% N 12.60%;.
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451 mg
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419 mg
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480 mg
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4 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Desmethyl sorafenib
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Citations

For This Compound
2
Citations
MS Sunkara, V Kuchana, J Vemuri, D Bhowmik - Trends in Sciences, 2023 - tis.wu.ac.th
… Four potent B-Raf kinase inhibitors (Sorafenib, Regorafenib, N-desmethyl sorafenib & Donafenib) are used to build a pharmacophore model with ‘PharmaGist webserver’ which …
Number of citations: 1 tis.wu.ac.th
JJG Marin, O Briz, G Rodríguez-Macias, JL Díez-Martín… - Blood Reviews, 2016 - Elsevier
… It is responsible for sorafenib oxidation generating at least three metabolites: sorafenib N-oxide, N-hydroxymethyl sorafenib and N-desmethyl sorafenib (65:34:1 ratio) [117]. The N-oxide …
Number of citations: 52 www.sciencedirect.com

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